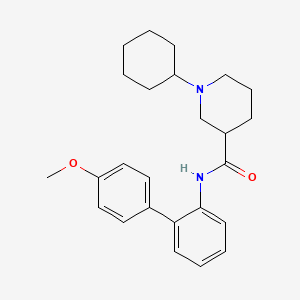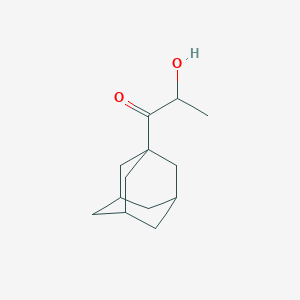![molecular formula C25H24N4 B5979671 2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine](/img/structure/B5979671.png)
2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine is a complex organic compound that features a pyridine ring, a pyrazole ring, and a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the biphenyl group and the pyrrolidine ring. The final step involves the coupling of the pyridine ring to the existing structure. Reaction conditions often include the use of catalysts, such as palladium, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated derivatives .
Aplicaciones Científicas De Investigación
2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and antiviral agent.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for complex molecular architectures.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine rings but lacks the biphenyl group.
2-methyl-5-(pyrrolidin-2-yl)pyridine: Similar pyridine and pyrrolidine rings but different substituents.
Uniqueness
The uniqueness of 2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine lies in its combination of a biphenyl group with pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-2-7-19(8-3-1)20-11-13-21(14-12-20)25-22(17-27-28-25)18-29-16-6-10-24(29)23-9-4-5-15-26-23/h1-5,7-9,11-15,17,24H,6,10,16,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGXFGQENQASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(2Z)-6-{[4-(acetylamino)phenyl]amino}-4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2(1H)-ylidene]amino}phenyl)acetamide](/img/structure/B5979602.png)
![2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine](/img/structure/B5979604.png)
![4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene](/img/structure/B5979623.png)
![1-(4-fluorophenyl)-4-[1-(4-pentenoyl)-3-piperidinyl]piperazine](/img/structure/B5979638.png)
![(3-Fluoropyridin-4-yl)-[2-[5-(morpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone](/img/structure/B5979652.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5979681.png)
![methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B5979687.png)
![1-[3-(Trifluoromethyl)phenyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5979695.png)
![5-(2-chloro-5-nitrobenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5979699.png)
![ethyl 3-({[4-(2-furyl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5979700.png)
![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B5979702.png)
![2-[4-(3-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B5979710.png)
